(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H18N6O5S2 and its molecular weight is 498.53. The purity is usually 95%.
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Biological Activity
The compound (E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide, with the CAS number 850910-45-1, is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18N6O5S2
- Molecular Weight : 498.53 g/mol
- IUPAC Name : 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
The structure features a sulfamoyl group and a nitro-substituted benzothiazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfamoyl group enhances its solubility and ability to penetrate cell membranes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could influence pathways such as apoptosis and cell cycle regulation, leading to reduced tumor growth.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial biofilms, indicating a role in combating resistant strains.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxic effects on human cancer cell lines, with an IC50 value indicating potent activity. The mechanism was linked to the induction of apoptosis through caspase activation.
- Antimicrobial Efficacy : Research focused on its antimicrobial properties revealed that it effectively inhibited biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections resistant to conventional antibiotics.
- Enzyme Targeting : Investigations into its enzyme inhibitory properties showed that the compound could selectively inhibit certain kinases involved in cancer progression, providing a basis for further drug development.
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O5S2/c1-25-18-9-6-16(27(29)30)14-19(18)33-21(25)24-20(28)15-4-7-17(8-5-15)34(31,32)26(12-2-10-22)13-3-11-23/h4-9,14H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUPWDGDMZIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.